BenchChemオンラインストアへようこそ!

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Pharmaceutical impurity profiling Sitagliptin quality control Regioisomer identification

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (CAS 851307-12-5) is a chiral, Boc-protected β-homophenylalanine derivative that serves as the immediate precursor to the 2,4-difluoro sitagliptin pharmaceutical analytical impurity. The compound is formally designated as Sitagliptin Defluoro Impurity 3 and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation, and quality control of sitagliptin active pharmaceutical ingredient.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
CAS No. 851307-12-5
Cat. No. B1532488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
CAS851307-12-5
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
InChIKeyLUYHWLQWAVCDNA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (851307-12-5): Key Intermediate and Reference Standard for Sitagliptin Impurity Profiling


(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (CAS 851307-12-5) is a chiral, Boc-protected β-homophenylalanine derivative that serves as the immediate precursor to the 2,4-difluoro sitagliptin pharmaceutical analytical impurity . The compound is formally designated as Sitagliptin Defluoro Impurity 3 and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation, and quality control of sitagliptin active pharmaceutical ingredient [1]. Its molecular formula is C₁₅H₁₉F₂NO₄ with a molecular weight of 315.31 g·mol⁻¹, and commercial material is routinely provided at ≥95% purity accompanied by batch-specific analytical reports (NMR, HPLC, GC) .

Why Generic Substitution Is Ineffective for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (851307-12-5)


Substituting (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid with a generic N‑Boc‑β‑amino acid, a non‑fluorinated homologue, the 2,5‑difluoro regioisomer, or the opposite enantiomer is not acceptable because the identity, retention behaviour, and response factor of each sitagliptin impurity are unequivocally defined by the specific fluorination pattern and absolute configuration . Regulatory submissions (e.g., ANDA) require the exact impurity reference standard to validate HPLC methods; using the wrong regioisomer or enantiomer results in incorrect peak assignment, potentially leading to method failure and rejection by health authorities .

Product-Specific Quantitative Evidence Guide for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (851307-12-5)


Regioisomeric Differentiation: 2,4-Difluoro vs 2,5-Difluoro Impurity Assignment

The target compound bears a 2,4-difluorophenyl group, distinguishing it from the closely related 2,5-difluorophenyl regioisomer, Sitagliptin Defluoro Impurity 4 (CAS 1271773‑97‑7). Each regioisomer is assigned a distinct USP Pharmaceutical Analytical Impurity catalog number: 1A02830 for the 2,4-difluoro final impurity and 1A02820 for the 2,5-difluoro final impurity . These separate assignments correspond to different retention times and relative response factors in the compendial HPLC method for sitagliptin [1].

Pharmaceutical impurity profiling Sitagliptin quality control Regioisomer identification

Enantiomer-Specific Identity: R-Configuration Required for Sitagliptin Defluoro Impurity 3

The (R)-enantiomer (CAS 851307‑12‑5) is the sole isomer recognized as Sitagliptin Defluoro Impurity 3. The (S)-enantiomer (CAS 1956436‑03‑5) is separately catalogued as Sitagliptin Impurity 89 [1]. While both enantiomers are commercially available in comparable purity (R-isomer: 95% ; S-isomer: 98% ), their chromatographic retention on chiral stationary phases differs, leading to distinct elution orders. Regulatory pharmacopoeias link impurity limits to a specific enantiomeric identity, making the (R)-isomer indispensable for any method intended to quantify the defluoro impurity.

Chiral impurity standard Enantioselective synthesis Sitagliptin impurity designation

Certified Purity and Batch-Specific Analytical Documentation Supports Regulatory Compliance

The target compound is routinely supplied with batch-specific certificates of analysis that include NMR, HPLC, and GC data, confirming a purity of ≥95% . In contrast, generic N‑Boc‑β‑amino acids offered as simple building blocks often lack this level of analytical characterization and regulatory orientation. While the (S)-enantiomer can be sourced at slightly higher nominal purity (up to 98% ), the documented purity of the (R)-isomer is sufficient to meet the requirements of USP and EP guidelines for impurity reference standards when accompanied by the full characterization package.

Impurity reference standard Quality control Regulatory documentation

USP Traceability as a Key Intermediate for the 2,4-Difluoro Sitagliptin PAI

The (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid serves as the protected precursor to the 2,4-Difluoro Sitagliptin USP Pharmaceutical Analytical Impurity (PAI) (Catalog No. 1A02830) . This USP PAI is explicitly intended for use in detecting, identifying, and measuring pharmaceutical impurities in sitagliptin drug substance and product . Generic Boc‑amino acids, even if fluorinated, do not carry this recognized role in the sitagliptin impurity network, and therefore cannot be substituted for the development of USP–/EP‑aligned impurity methods.

USP reference standard Pharmaceutical analytical impurity Method validation

Best Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (851307-12-5)


Reference Standard for Quantification of Sitagliptin Defluoro Impurity 3 in Drug Substance and Drug Product

This compound is used as a certified reference standard to establish HPLC/UV or LC‑MS methods for quantifying the 2,4-difluoro impurity in sitagliptin active pharmaceutical ingredient. Its precise regioisomeric and enantiomeric identity ensures accurate peak assignment and response factor determination, fulfilling regulatory expectations for ANDA filings .

Calibration and System Suitability for Chiral HPLC Methods

Because the (R)-enantiomer is the only isomer corresponding to the target impurity, it serves as the calibration standard for chiral HPLC methods aimed at separating the defluoro impurity from sitagliptin and its other related substances. Incorrect enantiomer selection would lead to reversed elution order and method failure [1].

Reaction Monitoring and Intermediate Control in Sitagliptin Analog Synthesis

As the Boc‑protected intermediate, this compound is employed to monitor the deprotection step during the synthesis of 2,4-difluoro sitagliptin analogs. Its well‑characterized purity and retention time facilitate reaction completion checks and by‑product identification .

Quality Control Spike‑Recovery Studies in Pharmaceutical Development

The compound is spiked into sitagliptin drug substance at known concentrations to assess method accuracy and demonstrate depletion or carry‑over of the defluoro impurity during process optimization. Its availability with full batch documentation supports the traceability required for ICH stability studies .

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.